Salicortin-Populus sp. (Poplar)

Description

Significance of Populus as a Model System for Chemical Ecology Research

The genus Populus, which includes poplars, aspens, and cottonwoods, serves as a premier model system for plant biology, particularly in the realm of chemical ecology. researchgate.netannualreviews.organnualreviews.orgnih.govoup.com Several factors contribute to its suitability for research. Populus species are fast-growing trees found throughout the Northern Hemisphere, making them ecologically significant and readily available for study. oup.comoup.comresearchgate.net Their relatively small genome size for a tree species, coupled with the availability of a sequenced genome (Populus trichocarpa), facilitates genetic and genomic analyses. researchgate.netannualreviews.orgoup.com

Furthermore, the chemical diversity within the genus, especially the production of a unique class of defensive compounds called salicinoids, provides a rich field for investigating plant-herbivore coevolution. oup.comresearchgate.net The ease of vegetative propagation and genetic transformation in Populus allows for controlled experiments to elucidate the function of specific genes and metabolic pathways involved in chemical defense. researchgate.netoup.com The long lifespan of these trees also presents unique opportunities to study long-term interactions with a variety of organisms. researchgate.net

Overview of Salicinoid Phenolic Glycosides in Salicaceae

The Salicaceae family, which encompasses Populus and Salix (willow) species, is characterized by the production of a diverse group of phenolic glycosides known as salicinoids. oup.comresearchgate.netnih.govnih.govmdpi.com These compounds are derived from salicyl alcohol and are a hallmark of the family's secondary metabolism. nih.gov The basic structure consists of a salicyl alcohol core linked to a glucose molecule, which can be further esterified with various organic acids. oup.com

Over 20 different salicinoids have been identified, with some, like salicin (B1681394) and salicortin (B1681395), being widely distributed, while others are found in more specific species. oup.com The concentration and composition of these compounds can vary significantly between species, and even within different tissues of the same plant. oup.com These variations are influenced by genetic factors, the age of the tissue, and environmental conditions. oup.com

Role of Salicortin as a Key Defensive Phytochemical

Salicortin is a major and often abundant salicinoid in many Populus species and plays a crucial role in the plant's defense against herbivores. nih.govnih.gov Its defensive properties are largely attributed to its chemical instability upon tissue damage. When a herbivore feeds on a Populus leaf, the compartmentalization of the plant's cells is disrupted, leading to the degradation of salicortin. nih.govresearchgate.net This breakdown releases toxic compounds that deter feeding and negatively impact the growth and survival of many generalist herbivores. researchgate.netnih.govnih.gov The presence and concentration of salicortin are thus key determinants of host plant selection and the performance of herbivorous insects. researchgate.net

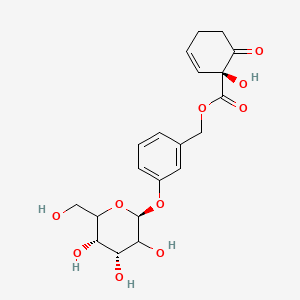

Chemical Profile of Salicortin

Salicortin is a complex phenolic glycoside with the molecular formula C₂₀H₂₄O₁₀. nih.gov Its structure consists of a salicin core that is esterified with 1-hydroxy-6-oxocyclohex-2-ene-1-carboxylic acid (HCH). nih.gov This intricate structure is crucial for its biological activity.

Table 1: Chemical Properties of Salicortin

| Property | Value |

| Molecular Formula | C₂₀H₂₄O₁₀ |

| Molecular Weight | 424.4 g/mol |

| IUPAC Name | [2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl 1-hydroxy-6-oxocyclohex-2-ene-1-carboxylate |

| Key Structural Moieties | Salicin, 1-hydroxy-6-oxocyclohex-2-ene-1-carboxylic acid (HCH) |

Data sourced from PubChem and other chemical databases. nih.gov

Biosynthesis of Salicortin in Populus

The complete biosynthetic pathway of salicortin in Populus is still under investigation, but significant progress has been made in identifying key steps and precursor molecules. oup.comuvic.ca Early labeling experiments demonstrated that cinnamic acid and benzoic acid are precursors to salicortin. oup.comnih.gov

Recent research has identified a key enzyme, a UDP-dependent glycosyltransferase called UGT71L1, as being essential for the biosynthesis of major salicinoids, including salicortin. uvic.caresearchgate.net The disruption of this gene in hybrid poplar (Populus tremula x Populus alba) led to a significant reduction in salicortin levels. uvic.caresearchgate.net Further studies have suggested that benzyl (B1604629) benzoate (B1203000) is a likely precursor in the salicortin biosynthetic pathway. uvic.canih.gov It is also proposed that the biosynthetic routes for salicin and salicortin are at least partially distinct. nih.gov

Metabolism and Fate of Salicortin in Herbivores

The fate of salicortin upon ingestion by herbivores varies depending on the herbivore's level of specialization.

Generalist Herbivores

In generalist herbivores, such as the gypsy moth (Lymantria dispar), the breakdown of salicortin in the gut leads to the formation of toxic compounds like catechol. nih.govmpg.de Catechol can be further oxidized to ortho-quinone, a reactive molecule that can damage digestive proteins. nih.gov This process acts as a potent feeding deterrent and reduces the growth and survival of generalist insects. mpg.de

Specialist Herbivores

In contrast, specialist herbivores that feed on Populus have evolved mechanisms to detoxify salicortin. For example, larvae of the Notodontidae family can metabolize salicortin into less harmful compounds. nih.gov They achieve this by transforming salicortin into salicyloyl and benzoyl quinates, which are then excreted. nih.govresearchgate.net This detoxification strategy allows them to overcome the plant's chemical defenses. nih.gov

Ecological Role and Interactions

The presence and concentration of salicortin have profound ecological implications for Populus trees.

Deterrence of Herbivores and Pathogens

The primary ecological role of salicortin is as a defense against a wide range of generalist herbivores. researchgate.netnih.gov The negative effects of salicortin and its breakdown products on insect growth and survival have been well-documented. nih.gov Additionally, some studies suggest that salicortin and other salicinoids may have antifungal properties, potentially offering protection against pathogens. nih.gov For instance, higher salicortin content in leaves has been associated with less intense rust infection. oup.com

Influence of Abiotic Factors on Salicortin Levels

The production of salicortin in Populus is not static and can be influenced by various abiotic factors. For example, studies have shown that drought stress can lead to an increase in the concentration of salicinoids, including salicortin, in the leaves of some Populus species. oup.com This suggests that under certain environmental stresses, plants may allocate more resources to chemical defense.

Structure

2D Structure

Properties

CAS No. |

1887055-63-1 |

|---|---|

Molecular Formula |

C20H24O10 |

Molecular Weight |

424.4 g/mol |

IUPAC Name |

[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl (1S)-1-hydroxy-6-oxocyclohex-2-ene-1-carboxylate |

InChI |

InChI=1S/C20H24O10/c21-9-13-15(23)16(24)17(25)18(30-13)29-12-6-2-1-5-11(12)10-28-19(26)20(27)8-4-3-7-14(20)22/h1-2,4-6,8,13,15-18,21,23-25,27H,3,7,9-10H2/t13-,15-,16+,17-,18-,20+/m1/s1 |

InChI Key |

CZDNLUMNELLDDD-JAIJEDJZSA-N |

SMILES |

C1CC(=O)C(C=C1)(C(=O)OCC2=CC(=CC=C2)OC3C(C(C(C(O3)CO)O)O)O)O |

Isomeric SMILES |

C1CC(=O)[C@@](C=C1)(C(=O)OCC2=CC=CC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O |

Canonical SMILES |

C1CC(=O)C(C=C1)(C(=O)OCC2=CC=CC=C2OC3C(C(C(C(O3)CO)O)O)O)O |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of Salicortin in Populus Species

Precursor Pathways and Early Steps in Salicortin (B1681395) Biosynthesis

The journey to salicortin begins with fundamental building blocks derived from well-established plant metabolic pathways.

Involvement of the Shikimate-Phenylpropanoid Pathway

The foundation for salicortin, like many plant secondary metabolites, is laid by the shikimate pathway. hebmu.edu.cnfrontiersin.org This essential pathway is responsible for producing the aromatic amino acids, including L-phenylalanine, which serves as a key precursor. hebmu.edu.cnfrontiersin.org From L-phenylalanine, the phenylpropanoid pathway commences, a metabolic route that generates a vast array of phenolic compounds in plants. uvic.caoup.comnih.gov Isotopic labeling studies have provided direct evidence for the role of this pathway, demonstrating that cinnamic acid, a central intermediate in phenylpropanoid metabolism, is incorporated into the salicortin molecule in Populus nigra. oup.comnih.gov This firmly establishes the phenylpropanoid pathway as the entry point for the carbon skeleton that will ultimately become salicortin. nih.gov

Benzoid Precursors in Salicortin Synthesis

Within the broader phenylpropanoid pathway, specific benzoid compounds have been identified as key intermediates in the formation of salicortin. Research has shown that benzoic acid and benzaldehyde (B42025) are incorporated into both the salicyl and the 6-hydroxy-2-cyclohexen-on-oyl (HCH) moieties of salicortin. nih.govnih.gov Interestingly, while benzyl (B1604629) alcohol also contributes to the salicyl portion of salicortin, it does not appear to be a precursor for the HCH moiety. nih.govresearchgate.net

Further research has pointed to benzyl benzoate (B1203000) as a potential intermediate in the biosynthesis of salicortin. uvic.canih.gov This was supported by the identification of two specific enzymes in Populus trichocarpa, benzoyl-CoA:benzyl alcohol O-benzoyltransferase (BEBT) and benzoyl-CoA:salicyl alcohol O-benzoyltransferase (SABT), which synthesize benzyl benzoate and salicyl benzoate, respectively. oup.comnih.gov Salicyl benzoate, in particular, has been proposed as a direct precursor to salicortin. oup.com

Key Enzymatic Steps in Salicortin Elaboration

Once the basic benzoid structures are formed, a series of enzymatic modifications, including hydroxylation, benzoylation, and glucosylation, are required to construct the final salicortin molecule.

Role of Hydroxylation Reactions

Hydroxylation, the addition of a hydroxyl group (-OH), is a critical step in modifying the aromatic ring of the precursors. While the specific enzymes responsible for all hydroxylation steps in salicortin biosynthesis are not fully elucidated, it is a common and crucial reaction type in the formation of phenolic compounds. mdpi.comnih.gov For instance, the conversion of benzyl benzoate to salicyl benzoate would necessitate a hydroxylation step. mpg.de The formation of saligenin, a degradation product of salicortin, also highlights the importance of hydroxyl groups in the molecule's structure and function.

Mechanisms of Benzoylation

Benzoylation, the transfer of a benzoyl group, is a key process in the diversification of salicinoids. oup.com As mentioned previously, the enzymes PtSABT and PtBEBT have been identified and functionally characterized. oup.com PtSABT primarily catalyzes the formation of salicyl benzoate from salicyl alcohol and benzoyl-CoA, while PtBEBT mainly uses benzyl alcohol and benzyl-CoA to produce benzyl benzoate. oup.com Although both enzymes show some substrate flexibility, their primary roles point towards the formation of key benzoylated intermediates on the path to salicortin. oup.com The presence of these enzymes strengthens the hypothesis that salicyl benzoate is a central intermediate in salicortin biosynthesis. oup.comnih.govoup.com

Glucosylation Catalyzed by UDP-Glycosyltransferases (UGTs)

The final major step in the biosynthesis of many salicinoids is glucosylation, the attachment of a glucose molecule, which is catalyzed by UDP-glycosyltransferases (UGTs). uvic.canih.gov Transcriptomics and co-expression analysis have identified two UGTs, UGT71L1 and UGT78M1, as potential candidates in the salicortin pathway. mpg.denih.gov

Subsequent research has confirmed that UGT71L1 plays a pivotal role. nih.govnih.gov In vitro experiments have shown that both UGT71L1 and UGT78M1 can glucosylate salicyl benzoate. oup.comnih.gov Crucially, knocking out the UGT71L1 gene in poplar using CRISPR/Cas9 resulted in the complete loss of salicortin, demonstrating its essential role in the biosynthesis of this and other major salicinoids. nih.govnih.gov This finding solidifies the role of glucosylated salicyl benzoate as a key precursor to salicortin and establishes UGT71L1 as the primary enzyme responsible for this critical glucosylation step. oup.comnih.gov While UGT78M1 shows similar substrate preferences in the lab, it does not appear to be essential for salicortin synthesis in vivo. uvic.canih.gov

UGT71L1 as a Central Enzyme in Salicortin Biosynthesis

A pivotal enzyme in the salicortin biosynthetic pathway is the UDP-dependent glycosyltransferase known as UGT71L1. nih.govuvic.ca Research has firmly established its central role in the creation of major salicinoids. nih.gov Studies involving the disruption of the UGT71L1 gene in poplar, using techniques like CRISPR/Cas9, have demonstrated a substantial reduction in the production of salicortin, tremulacin (B192548), and tremuloidin (B192562). nih.govoup.com This highlights the critical function of UGT71L1 in the pathway.

Over-expression of UGT71L1 in transgenic poplars has been shown to increase the concentrations of both salicin (B1681394) and salicortin in the roots, further underscoring its importance in salicinoid homeostasis. nih.gov While UGT71L1 is a key player, the presence of basal levels of salicinoids in knockout plants suggests that other, minor biosynthetic routes may also exist. nih.govoup.com

Investigation of Salicyl Benzoate as a UGT71L1 Substrate

A crucial breakthrough in understanding salicortin biosynthesis was the identification of salicyl benzoate as a likely intermediate and a specific substrate for the UGT71L1 enzyme. nih.govoup.com In vitro studies have shown that recombinant UGT71L1 can efficiently glucosylate salicyl benzoate. nih.gov This finding was further supported by the discovery that two UDP-glucose-dependent glycosyltransferases, UGT71L1 and UGT78M1, which are co-expressed with enzymes involved in producing salicyl benzoate, show a high specificity for this compound as a glucose acceptor. oup.comresearchgate.net

However, experiments using CRISPR/Cas9 to knock out these genes in poplar hairy root cultures revealed that only the disruption of UGT71L1 led to a complete loss of salicortin, tremulacin, and tremuloidin. oup.comresearchgate.net This strongly indicates that while both enzymes may act on salicyl benzoate in a laboratory setting, UGT71L1 is the primary catalyst for its glucosylation in the living plant, a critical step towards forming more complex salicinoids like salicortin. oup.com The disruption of this step has also been linked to an accumulation of salicylic (B10762653) acid, suggesting a direct connection between the salicinoid pathway and the metabolism of this important plant hormone. nih.govnih.gov

Post-Synthetic Modifications and Derivatives

Once the basic salicinoid structure is formed, it can undergo further modifications, leading to a diverse array of related compounds. One such modification is sulfation.

Formation of Sulfated Salicinoids (e.g., Salicin-7-Sulfate, Salirepin-7-Sulfate)

Researchers have identified sulfated salicinoids, such as salicin-7-sulfate and the previously undescribed salirepin-7-sulfate, in various Populus species. nih.govoup.complantae.org These compounds are found in significant amounts, particularly in the above-ground tissues like leaves, petioles, and stems, with lower concentrations in the roots. nih.govnih.gov A survey across different poplar and willow species revealed that the presence of these sulfated salicinoids is widespread within the Salicaceae family. nih.govnih.gov The concentration of these compounds can vary between different species and even between different parts of the same plant. researchgate.net

Enzymatic Basis of Salicinoid Sulfation (e.g., PtSOT1)

The enzymatic basis for the formation of these sulfated salicinoids has been traced to a specific sulfotransferase enzyme, PtSOT1. nih.govnih.gov Through a combination of phylogenetic analysis and gene expression studies, PtSOT1 was identified as the key enzyme responsible for the sulfation of salicin and salirepin (B43219). nih.govplantae.org In vitro experiments confirmed that PtSOT1 is capable of converting salicin and salirepin into their respective sulfated forms, salicin-7-sulfate and salirepin-7-sulfate. nih.govoup.com

The expression of the PtSOT1 gene in different poplar tissues directly correlates with the accumulation of sulfated salicinoids, being highest in leaves and petioles. nih.govplantae.orgresearchgate.net Furthermore, reducing the expression of SOT1 in gray poplar through RNA interference resulted in decreased levels of these sulfated compounds, providing strong in-planta evidence for its role. nih.govnih.govoup.com Interestingly, the absence of salicin-7-sulfate and salirepin-7-sulfate in black poplar (Populus nigra) has been linked to a nonfunctional version of the SOT1 gene in this species. nih.govnih.gov

Integration within the Broader Secondary Metabolite Network of Populus

The biosynthesis of salicortin and its derivatives is not an isolated process but is intricately connected to the broader network of secondary metabolites in Populus. These phenolic compounds are derived from the phenylpropanoid pathway, a central hub for the production of a wide array of molecules, including flavonoids and condensed tannins. nih.govresearchgate.net

The disruption of the salicortin pathway, for instance, has been shown to have cascading effects on other metabolic pathways. Knocking out the UGT71L1 gene not only reduces salicinoid levels but also leads to an increase in the plant defense hormones salicylic acid and jasmonic acid. nih.govplantae.org This suggests a regulatory link and a potential trade-off between the production of salicinoids and the activation of other defense responses. Furthermore, the accumulation of salicylic acid in these knockout plants has been linked to unexpected changes in plant growth and morphology, indicating that the impacts of the salicinoid pathway extend beyond defense to influence primary plant processes. nih.govnih.govplantae.org This intricate web of interactions highlights the complexity of plant metabolism and the interconnectedness of different chemical pathways in ensuring the survival and fitness of Populus species. nih.gov

Ecological and Physiological Functions of Salicortin in Populus Species

Salicortin (B1681395) in Plant Defense Mechanisms

Populus species utilize salicortin as a key component of their constitutive chemical defenses. nih.gov This means that the compound is present in the plant tissues regardless of whether an attack from an herbivore or pathogen has occurred. nih.gov The defensive properties of salicortin are multifaceted, involving direct deterrence and toxicity to herbivores, as well as antimicrobial actions against pathogens.

Salicortin is a potent anti-herbivory compound, effective against a range of insect herbivores. oup.comnih.gov Its toxicity is often linked to the structural complexity of the molecule. wisc.edu

The presence of salicortin in poplar leaves acts as a feeding deterrent for many insect herbivores. mdpi.com High concentrations of salicinoids, including salicortin, have been shown to negatively impact the performance of generalist herbivores such as the gypsy moth (Lymantria dispar) and the forest tent caterpillar (Malacosoma disstria). nih.gov The bitter taste and potential for negative post-ingestive effects contribute to the deterrence of feeding. While specialist herbivores have evolved mechanisms to tolerate or detoxify salicortin, its presence can still influence their feeding choices and survival rates. nih.gov

| Herbivore Species | Effect of Salicortin | Reference |

| Lymantria dispar (Gypsy moth) | Poor performance, feeding deterrence | nih.gov |

| Malacosoma disstria (Forest tent caterpillar) | Poor performance | nih.gov |

| Generalist Insects | Feeding deterrence | mdpi.com |

The toxicity of salicortin is significantly enhanced upon its hydrolysis, a process that can occur enzymatically within the insect gut or at a pH greater than 7. mdpi.comnih.gov This breakdown releases toxic compounds, including saligenin and catechol. mdpi.comnih.gov Catechol, in particular, is believed to be harmful to herbivores through the formation of ortho-quinones, which can cause damage by cross-linking with proteins. nih.gov The production of these toxic metabolites within the herbivore's digestive system is a key aspect of salicortin's defensive action. nih.gov Specialist herbivores, however, have evolved detoxification mechanisms, such as the reductive conversion of salicortin to prevent the formation of toxic catechol. nih.gov

| Precursor Compound | Hydrolysis/Degradation Product | Effect | Reference |

| Salicortin | Saligenin, Catechol | Toxic to insects | mdpi.comnih.gov |

| HCH-salicortin | Salicortin, Salicin (B1681394), Catechol | Toxic to insects | nih.gov |

| Tremulacin (B192548) | Catechol, Salicortin, Salicin, Tremuloidin (B192562), Populin | Toxic to insects | nih.gov |

In addition to its role in anti-herbivory, salicortin and its derivatives exhibit antimicrobial properties that contribute to the defense of Populus species against various plant pathogens. mdpi.com

Salicortin has demonstrated antifungal properties. mdpi.com While direct studies on the effect of pure salicortin on Fusarium oxysporum are limited, research on related compounds and the general class of salicinoids suggests a role in fungal resistance. oup.com For instance, leaves with higher salicinoid content have been observed to have less intense rust infection. oup.com Furthermore, the degradation of salicortin can lead to the formation of salicylic (B10762653) acid, a well-known plant hormone that plays a crucial role in inducing systemic acquired resistance (SAR) against a broad spectrum of pathogens, including fungi like Fusarium oxysporum. nih.govnih.gov Exogenous application of salicylic acid has been shown to inhibit the hyphal growth and spore production of F. oxysporum. nih.gov This suggests that the in-planta breakdown of salicortin could contribute to the plant's defense against this and other fungal pathogens.

Constitutive and Induced Accumulation in Response to Biotic Stressors

Salicortin, a prominent phenolic glycoside in Populus species, functions primarily as a cornerstone of the plant's constitutive defense system against biotic threats, particularly herbivory. nih.govresearchgate.net Unlike induced defenses that are synthesized rapidly upon attack, salicortin and other salicinoids are typically present in plant tissues in significant amounts, acting as a pre-formed chemical barrier. nih.govnih.gov This strategy deters feeding by a wide range of generalist herbivores. nih.gov

Research indicates that the accumulation of salicortin is not substantially induced by herbivory. nih.gov For instance, feeding by the poplar leaf beetle (Chrysomela populi) on Populus trichocarpa leaves did not lead to a significant increase in the accumulation of salicinoids. researchgate.net Similarly, experiments involving the generalist caterpillar Lymantria dispar showed that herbivory did not influence the levels of related sulfated salicinoids in Populus x canescens. nih.gov While some studies have reported moderate increases in salicinoid concentrations following herbivory, these compounds are largely regarded as constitutive defenses. nih.gov This characteristic distinguishes them from classic inducible defense compounds, which are produced de novo or in much larger quantities only after a plant perceives a threat.

Table 1: Salicortin Accumulation in Response to Stressors

| Stressor Type | Stressor Example | Populus Species | Observed Salicortin Response | Reference |

|---|---|---|---|---|

| Biotic | Herbivory (Lymantria dispar) | Populus x canescens | Accumulation not significantly influenced | nih.gov |

| Biotic | Herbivory (Chrysomela populi) | Populus trichocarpa | Accumulation hardly affected | researchgate.net |

| Abiotic | Acute Drought | Populus deltoides | Induction of high levels of salicinoid compounds | oup.com |

Salicortin in Plant Responses to Abiotic Stress

While primarily associated with biotic defense, salicortin and other salicinoids have also been implicated in the response of Populus species to abiotic stressors. researchgate.netoup.com

Accumulation Patterns under Drought Stress

Emerging evidence highlights a role for salicinoids in drought response. In greenhouse trials subjecting Populus deltoides clones to acute drought conditions, the leaves of affected plants exhibited a notable induction of high levels of salicinoid compounds. oup.com This suggests that, in contrast to the response to many biotic stressors, the biosynthetic pathways leading to salicortin accumulation can be activated under significant water deficit.

Contribution to Stress Tolerance and Resilience

The accumulation of salicinoids under drought is linked to the plant's ability to cope with water loss. The same P. deltoides clones that showed an increase in salicinoids also displayed high levels of osmotic adjustment, a critical mechanism for reducing the effects of water loss and maintaining cell turgor. oup.com This implicates salicinoid phenolic glycosides, including salicortin, as active participants in the suite of metabolic changes that contribute to drought tolerance. oup.com Although the precise mechanism is still under investigation, the degradation of salicinoids can release salicylic acid, a known plant stress hormone that regulates various defense and tolerance pathways against abiotic stress. nih.govnih.gov

Intraspecific and Interspecific Variation in Salicortin Accumulation

The concentration and composition of salicortin and related compounds exhibit significant variation both within and between different Populus species. This chemical diversity is shaped by a complex interplay of genetic and environmental factors. oup.com

Influence of Genetic Factors and Environmental Conditions

Genetic makeup is considered the most significant driver of variation in salicinoid content among Populus populations. oup.com The profound influence of genetics is demonstrated by studies on transgenic poplars; the disruption of a single gene, UGT71L1, in Populus tremula × alba resulted in a reduction of over 90% in leaf salicortin concentrations. nih.gov Furthermore, specific genomic regions, or quantitative trait loci (QTLs), associated with salicortin levels have been identified in various species and hybrids, including Populus alba and Populus fremontii x P. angustifolia, underscoring the strong genetic control over its biosynthesis. oup.com

Environmental conditions also modulate salicortin levels, leading to chemotypic plasticity. oup.com For example, a study on European aspen (Populus tremula) found that trees grown in a greenhouse environment generally contained more salicortin than genetically identical trees grown in the field. nih.gov This indicates that factors such as temperature, light, and soil conditions can influence the final concentration of these defensive compounds. Long-term genetic adaptation to different environmental pressures is facilitated by this underlying genetic variation in chemical defense traits. nih.gov

Tissue-Specific Distribution of Salicortin within Populus Plants

The concentration of salicortin, a key phenolic glycoside in Populus species, varies significantly across different plant tissues. This distribution is influenced by factors such as organ type, developmental stage, and genotype. oup.comnih.gov Generally, higher concentrations of salicinoids, including salicortin, are found in tissues that are more vulnerable to herbivory and pathogen attack, highlighting their primary role in plant defense.

Research indicates that the highest concentrations of salicinoids are often found in the developing shoot apex. oup.com Leaves are also a major site of salicortin accumulation, with concentrations that can exceed 15% of the leaf dry weight. nih.govmdpi.com Within the leaves, younger tissues tend to have higher concentrations of these defensive compounds compared to older tissues. oup.com This is presumably due to the increased risk of herbivory in young, tender leaves. oup.com

Following leaves, petioles and stems also contain substantial amounts of salicortin. nih.gov In contrast, roots typically exhibit the lowest concentrations of this compound. nih.gov For instance, a study on Populus trichocarpa demonstrated that while leaves had the highest accumulation of sulfated salicinoids derived from salicortin precursors, roots had significantly lower amounts. nih.gov

The distribution pattern suggests that salicinoids are synthesized in source tissues, such as mature leaves, and then transported to various sink tissues throughout the plant. oup.com Isotope tracking studies have shown that salicortin levels can increase in the bark during the growing season, supporting the hypothesis that it serves as a defense against mammalian herbivores that feed on woody tissues after bud set. oup.com

The table below summarizes the relative distribution of salicortin and related compounds in various tissues of Populus species based on available research findings.

Table 1: Relative Distribution of Salicortin and Related Compounds in Populus Tissues

| Plant Tissue | Relative Concentration of Salicortin and Related Salicinoids | Source |

|---|---|---|

| Developing Shoot Apex | Highest | oup.com |

| Young Leaves | High | oup.com |

| Mature Leaves | High | nih.govnih.govmdpi.com |

| Petioles | Moderate to High | nih.gov |

| Stems | Moderate | nih.gov |

| Bark | Increases during growing season | oup.com |

This table is interactive. You can sort the data by clicking on the column headers.

It is important to note that the absolute concentrations can vary widely depending on the specific Populus species, genotype, and environmental conditions. oup.com For example, studies on Populus tremuloides have shown that genetic factors are a major determinant of salicinoid content. oup.com

Role of Salicortin in Plant-Plant Interactions (Allelopathy)

Allelopathy is a biological phenomenon where one plant influences the growth, germination, and development of other plants by releasing chemical compounds into the environment. researchgate.netyoutube.com In Populus species, salicinoids, including salicortin, are implicated in these interactions. oup.com

When Populus leaves senesce and fall, they decompose and release a variety of secondary metabolites into the soil. oup.com Salicortin and its degradation products are among these released chemicals. oup.com These compounds can persist in the soil and exert phytotoxic effects on neighboring plants, potentially inhibiting their germination and growth. researchgate.net

The allelopathic potential of salicortin is linked to its chemical structure and breakdown products. The HCH (hydroxycyclohexenonoyl) moiety, in particular, is thought to be a key contributor to its biological activity. wisc.edunih.gov The release of these compounds can create a chemical environment in the soil that favors the growth of Populus by suppressing competing vegetation. researchgate.net

While the primary role of salicortin is considered to be defense against herbivores and pathogens, its contribution to allelopathy represents an additional ecological function that can influence plant community structure and succession in ecosystems where Populus species are dominant. oup.com

Salicortin's Contribution to Carbon Metabolism and Carbon Sinks in Populus

As abundant secondary metabolites, salicinoids, including salicortin, represent a significant investment of carbon for Populus trees. researchgate.net These compounds can be considered a substantial non-structural carbon sink. researchgate.net The biosynthesis of salicortin originates from the phenylpropanoid pathway, which utilizes carbon derived from primary metabolism. nih.gov

Despite their abundance, recent research suggests that the carbon stored in salicinoids is not readily remobilized to support primary metabolism, even under conditions of severe carbon limitation. uvic.canih.gov A study using genetically modified hybrid aspen with minimal salicinoid content found that during resprouting in the dark (a carbon-limited condition), salicinoid biosynthesis was maintained in control plants. nih.gov This indicates that the glucose moiety within the salicortin structure is not reclaimed as a carbon source for regenerating tissues. oup.comnih.gov

Therefore, once synthesized and allocated to defense, the carbon invested in salicortin appears to be locked into this defensive role and does not function as a readily available carbon reserve for regrowth or respiration. uvic.ca This highlights a trade-off between allocating carbon to growth and storage versus defense. While the production of salicortin can reduce the resources available for growth and survival in carbon-limited situations, its role in deterring herbivores is crucial for the long-term fitness of the plant. nih.gov

Analytical Methodologies for Salicortin Research

Extraction and Isolation Techniques

The initial and most critical step in salicortin (B1681395) research is its effective extraction from plant material, typically leaves or bark, followed by isolation to achieve the purity required for detailed analysis.

Solvent-based extraction is the foundational method for obtaining salicortin from Populus tissues. The choice of solvent is paramount, as it dictates the efficiency and selectivity of the extraction process.

One robust and widely used technique is Sequential Soxhlet Extraction . This method involves the continuous extraction of a solid sample with a series of solvents of increasing polarity. A typical sequence for poplar bark begins with non-polar solvents to remove lipids and waxes, followed by progressively more polar solvents to target phenolic compounds like salicortin. nih.govresearchgate.net For instance, a comprehensive extraction of Populus salicaceae bark might employ a five-solvent sequence: n-hexane, dichloromethane, ethyl acetate, methanol (B129727), and finally water, with each step lasting 24 hours. nih.gov In such procedures, the polar solvents are most effective at recovering salicortin; methanol, in particular, has been shown to extract the highest yield of salicortin-rich fractions due to its high polarity and the high solubility of phenolic compounds within it. nih.gov

A more direct and common approach involves using Methanol-Water Mixtures . An 80:20 mixture of methanol and water is frequently used to extract salicinoids from dried and ground Populus foliage. wisc.edu This mixture provides a good balance of polarity to efficiently solubilize salicortin and related glycosides. researchgate.netbenthamdirect.com Exhaustive extraction with a 70% methanol in water solution has also been successfully employed, followed by pre-purification steps to remove interfering substances. nih.gov

Optimizing extraction and isolation is essential to maximize the yield and purity of salicortin for research. Recovery efficiencies for salicinoids from Populus can vary widely, from as low as 6% to as high as 63%, with final purities ranging from 58% to over 99%, depending on the methods employed. researchgate.netbenthamdirect.com

Several factors are manipulated to enhance recovery and purity:

Particle Size Reduction: Milling the plant material to a fine powder (e.g., <0.2 mm) increases the surface area available for solvent penetration, significantly improving extraction efficiency. nih.gov

Temperature Control: Maintaining a controlled temperature (e.g., 40°C) during extraction and concentration steps is critical to prevent the thermal degradation of salicortin. nih.gov

Multi-Step Purification: Following initial solvent extraction, a series of purification steps is typically required. This often includes sequential liquid-liquid partitioning to separate compounds based on their solubility in immiscible solvents. researchgate.netbenthamdirect.com Further purification is commonly achieved using flash chromatography on silica (B1680970) gel, which separates compounds based on polarity. wisc.edu The final polishing step to achieve high purity often involves preparative-scale HPLC. researchgate.netbenthamdirect.com

Response Surface Methodology (RSM): For large-scale or industrial applications, statistical approaches like RSM can be used to systematically optimize multiple extraction parameters simultaneously, such as solvent concentration, extraction time, and temperature, to achieve the highest possible yield. researchgate.netnih.govresearchgate.netmdpi.com

Table 1: Example of Solvent Efficiency in Sequential Soxhlet Extraction of Poplar Bark This table illustrates the yield and phenolic content from different solvents in a sequential extraction process.

| Solvent | Polarity Index | Yield (%) | Total Phenolic Content (mg GAE/g) |

|---|---|---|---|

| n-Hexane | 0.0 | 2.1 | 12.4 |

| Dichloromethane | 3.1 | 3.8 | 18.9 |

| Ethyl Acetate | 4.4 | 5.2 | 34.7 |

| Methanol | 6.6 | 8.2 | 72.5 |

Data adapted from a study on Populus salicaceae bark extraction. nih.gov

Chromatographic Separation Techniques

Chromatography is indispensable for both the purification of salicortin from crude extracts and its precise quantification in complex mixtures.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in salicortin research. For purification , preparative HPLC is the method of choice for obtaining salicortin in high purity (>95%). This process involves injecting a pre-purified extract onto a column, typically a C18 reversed-phase column, and eluting with a mobile phase that separates salicortin from other co-extracted compounds. nih.gov A common mobile phase is a mixture of acetonitrile (B52724) and water (e.g., 25:75 v/v) containing a small amount of formic acid (0.1%) to improve peak shape. The isolated compound can then be collected for structural elucidation or use as an analytical standard. Yields from this final purification step can be around 2.7 mg of salicortin per gram of lyophilized leaves. nih.gov

For quantification , analytical HPLC coupled with a photodiode array (DAD) detector is frequently used. nih.govfarmaciajournal.com The DAD detector measures absorbance at a specific wavelength (e.g., 254 nm or 274 nm), where salicortin absorbs UV light. nih.gov By comparing the peak area of salicortin in a sample to a calibration curve generated from a pure standard, its concentration in the original plant tissue can be accurately determined. farmaciajournal.com

Table 2: Example HPLC Parameters for Salicortin Analysis This table provides typical conditions for the analytical and preparative HPLC of salicortin.

| Parameter | Preparative HPLC (Purification) | Analytical HPLC (Quantification) |

|---|---|---|

| Column | Reversed-Phase C18 | Zorbax SB C18 |

| Mobile Phase | Acetonitrile:Water (25:75 v/v) + 0.1% Formic Acid | Methanol and Water with 2% Tetrahydrofuran (Gradient) |

| Flow Rate | 5 mL/min | 20 µL/min (micro-HPLC) |

| Detection | UV at 254 nm | Diode Array Detector (DAD) at 274 nm |

| Typical Purity/Limit | >95% | Quantification Limit: 0.02% (dry weight) |

Data compiled from multiple research sources. nih.gov

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering dramatically increased speed, resolution, and sensitivity. sigmaaldrich.com This is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling much higher pressures. sigmaaldrich.com

The primary advantage of UHPLC in salicortin research is its capacity for high-throughput analysis , which is essential for screening large numbers of samples in ecological or genetic studies. wisc.edujirka.org By using shorter columns and higher flow rates, analysis times can be reduced from nearly an hour to just a few minutes per sample. jirka.org When coupled with a mass spectrometer (UHPLC-MS), the technique becomes exceptionally powerful. UHPLC-MS is reported to be over 100 times more sensitive than UHPLC-DAD, allowing for the detection of salicortin at concentrations as low as 0.0006% of the plant's dry weight. researchgate.netbenthamdirect.com This sensitivity is crucial for detecting minor salicinoid derivatives and for analyzing samples with very low compound concentrations. researchgate.netbenthamdirect.com

Spectroscopic and Spectrometric Characterization

Once salicortin has been isolated and purified, its chemical structure and stereochemistry must be unequivocally confirmed. This is accomplished using a combination of spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the complete chemical structure of organic molecules. Both one-dimensional (¹H-NMR) and two-dimensional (¹³C-NMR, COSY, HMBC) experiments are performed to identify all the protons and carbons in the salicortin molecule and to determine how they are connected. nih.govmdpi.com The resulting spectral data provide a unique fingerprint of the compound, confirming the arrangement of the salicyl alcohol, glucose, and hydroxycyclohexenonoyl (HCH) moieties. nih.govmdpi.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of salicortin and to study its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula (C₂₀H₂₄O₁₀). nih.govmdpi.com In UHPLC-MS analysis using negative electrospray ionization, salicortin is typically detected as its deprotonated ion [M-H]⁻ at a mass-to-charge ratio (m/z) of 423.16. researchgate.netresearchgate.net Formate adducts [M+HCOO]⁻ at m/z 469.1 are also commonly observed. researchgate.net Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and analyze the resulting pieces, providing further structural confirmation. wisc.edu

Circular Dichroism (CD) Spectroscopy: This technique is used to determine the absolute configuration (the specific 3D arrangement of atoms) of chiral centers in the molecule. The CD spectrum of salicortin shows a characteristic negative value (Δε = -26.7 mdeg at λmax = 221 nm), which, when compared with related compounds of known stereochemistry, confirms the (S)-configuration at the C-9 position of the HCH moiety. nih.govmdpi.com

Optical Rotation: Measurement of the specific optical rotation also provides information about the compound's stereochemistry. Isolated salicortin exhibits a negative specific optical rotation value, for example, [α]D²² = −123.9 (c 0.72, MeOH), further supporting the assigned absolute configuration. nih.govmdpi.com

Table 3: Key Spectroscopic and Spectrometric Data for Salicortin Characterization This table summarizes key identification data for salicortin.

| Technique | Parameter | Observed Value/Result |

|---|---|---|

| HRMS | Molecular Formula | C₂₀H₂₄O₁₀ |

| LC-MS (ESI-) | Deprotonated Ion [M-H]⁻ | m/z 423.16 |

| NMR | Structural Confirmation | ¹H and ¹³C spectra consistent with published data |

| Circular Dichroism | Molar Ellipticity (Δε) | -26.7 mdeg (at 221 nm) |

| Optical Rotation | Specific Rotation [α]D | -123.9° (in Methanol) |

Data compiled from published characterization studies. nih.govmdpi.comresearchgate.net

Mass Spectrometry (MS and LC-MS/MS) for Detection, Quantification, and Structural Elucidation

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as a cornerstone for the study of salicortin and related phenolic glycosides in Populus species. The evolution from early chemical isolation to sophisticated MS-based approaches has revolutionized the analysis of these complex secondary metabolites. Techniques such as ultra-high performance liquid chromatography-electrospray ionization/time-of-flight mass spectrometry (UHPLC-ESI/TOFMS) and tandem mass spectrometry (LC-MS/MS) are indispensable for the detection, quantification, and structural elucidation of salicortin and its derivatives. oup.comnih.gov

High-resolution mass spectrometry (HRMS) has been instrumental in confirming the molecular formula of salicortin (C₂₀H₂₄O₁₀) and identifying it as a single diastereomer in nature, which points to a highly specific biosynthetic pathway. In structural elucidation, LC-MS/MS provides valuable data through fragmentation patterns. For instance, analysis of acetyl-salicortin reveals fragments similar to those of salicortin, with several key fragments increased by 42 Da, confirming the presence and location of the acetyl group on the glucose moiety. researchgate.net Similarly, high-resolution tandem mass spectrometry of cinnamoylsalicortin isomers shows a characteristic fragmentation pattern, with the most abundant fragment at m/z 405 resulting from the loss of the cinnamoyl group. wisc.edu

These advanced methodologies have not only facilitated the precise quantification of known compounds like salicortin and tremulacin (B192548) but have also led to the discovery of novel, structurally related salicinoids. oup.com For example, untargeted and targeted LC-MS analyses were crucial in identifying previously undescribed sulfated salicinoids, such as salicin-7-sulfate and salirepin-7-sulfate, in Populus trichocarpa. oup.com The sensitivity and specificity of LC-MS make it possible to distinguish between different salicinoid profiles, which can be distinct enough for species identification. oup.com

| Analytical Technique | Application in Salicortin Research | Key Findings / Capabilities | Citations |

|---|---|---|---|

| LC-MS/MS | Detection and quantification of salicortin and its derivatives; Structural elucidation of novel compounds. | Identified sulfated salicinoids (salicin-7-sulfate, salirepin-7-sulfate); Confirmed structures of acetylated derivatives through fragmentation patterns. | oup.comresearchgate.netoup.com |

| UHPLC-ESI/TOFMS | Fast and efficient determination and quantification of salicylate-like phenolic glycosides. | Reduced analysis time significantly compared to standard HPLC; Enabled identification of five previously undetected phenolic glycosides in P. tremula. | nih.gov |

| High-Resolution Mass Spectrometry (HRMS) | Confirmation of molecular formula and structural characteristics. | Confirmed the molecular formula of salicortin (C₂₀H₂₄O₁₀) and its existence as a single diastereomer in natural systems. | nih.gov |

| UPLC-UV-TOFMS | Measurement and initial analysis of complex salicortin derivatives. | Measured isomers of cinnamoylsalicortin, revealing identical molecular weights but distinct structural arrangements. | wisc.edu |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and definitive method for the structural elucidation of complex natural products like salicortin. rsc.org Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to confirm the intricate structure of salicortin and its derivatives isolated from Populus species. nih.govresearchgate.net

1D NMR, including ¹H-NMR and ¹³C-NMR, provides fundamental information about the chemical environment of hydrogen and carbon atoms within the molecule. researchgate.net For salicortin, ¹H-NMR spectra reveal characteristic signals for the protons in the glucose unit, the salicyl alcohol moiety, and the unique 1-hydroxy-6-oxocyclohex-2-ene-1-carboxylate (HCH) group. nih.gov

To assemble the complete molecular structure and assign these signals unambiguously, 2D NMR experiments are essential. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are routinely used. nih.govresearchgate.net

COSY (¹H-¹H COSY) establishes correlations between protons that are coupled to each other, helping to map out the spin systems within the glucose and HCH moieties. researchgate.net

HSQC correlates directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons. nih.gov

HMBC reveals long-range correlations between protons and carbons (typically over two to three bonds), which is critical for connecting the different structural fragments, such as linking the salicyl group to the glucose and the HCH ester to the salicyl group. nih.govresearchgate.net

Through the comprehensive analysis of these 1D and 2D NMR datasets, researchers can confirm the connectivity of the entire molecule, verifying the structure of salicortin and distinguishing it from closely related compounds like tremulacin. researchgate.net

| Position | ¹³C-NMR (δc, ppm) | ¹H-NMR (δH, ppm, multiplicity, J in Hz) | Citations |

|---|---|---|---|

| 1 | 130.6 | - | nih.gov |

| 2 | 118.0 | 7.12 (dd, 7.6, 1.4) | nih.gov |

| 3 | 129.2 | 7.00 (ddd, 7.6, 7.5, 1.4) | nih.gov |

| 4 | 123.6 | 7.20 (ddd, 7.6, 7.5, 1.7) | nih.gov |

| 5 | 129.6 | 7.43 (dd, 7.6, 1.7) | nih.gov |

| 6 | 155.6 | - | nih.gov |

| 7 | 65.0 | 5.13 (d, 13.0), 5.25 (d, 13.0) | nih.gov |

| 1' | 101.0 | 4.92 (d, 7.7) | nih.gov |

| 2' | 74.9 | 3.57 (dd, 9.1, 7.7) | nih.gov |

| 3' | 78.0 | 3.51 (t, 9.1) | nih.gov |

| 4' | 71.4 | 3.45 (t, 9.1) | nih.gov |

| 5' | 78.4 | 3.48 (ddd, 9.1, 5.5, 2.2) | nih.gov |

| 6' | 62.5 | 3.70 (dd, 12.1, 5.5), 3.88 (dd, 12.1, 2.2) | nih.gov |

| 1'' | 78.3 | - | nih.gov |

| 2'' | 130.0 | 6.09 (d, 10.1) | nih.gov |

| 3'' | 144.1 | 6.97 (ddd, 10.1, 3.8, 2.0) | nih.gov |

| 4'' | 35.1 | 2.28 (m), 2.78 (m) | nih.gov |

| 5'' | 40.9 | 2.28 (m), 2.50 (m) | nih.gov |

| 6'' | 207.2 | - | nih.gov |

| C=O | 168.0 | - | nih.gov |

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Analysis

Circular Dichroism (CD) spectroscopy is a critical analytical technique for determining the absolute configuration of chiral molecules, including complex natural products like salicortin. mtoz-biolabs.com This chiroptical method measures the differential absorption of left and right circularly polarized light by a molecule, providing information about its three-dimensional structure. biotools.us

For salicortin and its derivatives, such as HCH-salicortin and tremulacin, which contain multiple stereocenters, determining the absolute configuration is essential for a complete structural description. The absolute configuration of salicortin isolated from Populus trichocarpa × deltoides was definitively established by using a combination of spectroscopic methods, with CD analysis playing a pivotal role. nih.govresearchgate.net

The strategy involved comparing the experimental CD spectrum of salicortin with that of a structurally similar compound, idescarpin, whose absolute configuration was known. nih.gov By observing the similarities in their CD spectra, researchers could infer the stereochemistry of salicortin. This comparative analysis confirmed that the hydroxy cyclohexenonoyl (HCH) moiety in salicortin, HCH-salicortin, and tremulacin is (S)-configured. nih.govresearchgate.net The use of CD spectroscopy provides an effective alternative to more complex techniques for assigning the absolute configuration of these compounds. nih.gov

Experimental Design Considerations for Salicortin Accumulation Studies

Studying the accumulation of salicortin in Populus species requires careful experimental design to account for the numerous factors that influence the concentration of this defensive compound. Salicinoid levels are not static; they vary significantly based on genetic, developmental, and environmental variables.

A primary consideration is the genotype of the Populus clone being studied. Significant variation in salicortin and tremulacin content can be attributed to the plant's genetic makeup. oup.com Studies often utilize specific clones, such as Populus tremula × alba (clone INRA 7171-B4), known for its ease of genetic transformation, or compare different species and hybrids to explore the genetic basis of salicinoid production. nih.gov

The tissue type and age are also critical. Salicortin concentrations can differ substantially between leaves, petioles, stems, and roots. oup.com Generally, higher concentrations are found in younger, more vulnerable tissues, such as new leaves, as a defense against herbivory. oup.com Therefore, experiments must clearly define the tissue sampled and its developmental stage. For example, a study might harvest mature leaves from a specific section of the stem to ensure consistency. nih.gov

Environmental conditions play a major role in modulating salicortin levels. Abiotic stresses such as drought and temperature changes have been shown to affect salicinoid composition. oup.com Greenhouse trials comparing plants under well-watered versus drought-stressed conditions have demonstrated that acute drought can induce higher levels of salicinoid compounds in the leaves of P. deltoides. oup.com

Finally, proper sample handling is crucial to prevent the degradation of these often-unstable compounds. A standard procedure involves quick-freezing harvested plant material in liquid nitrogen and storing it at -80°C until analysis to preserve the chemical integrity of the salicortin. nih.gov

| Factor | Consideration | Example from Research | Citations |

|---|---|---|---|

| Genotype | Salicinoid profiles are highly dependent on the genetic background of the plant. | Comparing P. tremuloides clones with varying salicinoid levels; using standardized clones like P. × canescens for transgenic studies. | oup.comoup.com |

| Tissue Type | Concentrations vary significantly among different plant organs (leaves, bark, roots, petioles). | Targeted analysis of leaves, petioles, stems, and roots showed highest accumulation of precursors in above-ground tissues. | oup.com |

| Tissue Age | Younger tissues often have higher concentrations of defensive compounds. | Studies specify harvesting of young vs. mature leaves to account for developmental variation in salicin (B1681394) content. | oup.com |

| Environmental Stress | Abiotic factors like drought and temperature can alter salicortin accumulation. | Greenhouse trials imposing cyclic and acute drought stress on P. deltoides clones to measure changes in metabolomic profiles. | oup.com |

| Biotic Stress | Herbivory can induce changes in salicinoid levels, though responses can be complex. | Analyzing leaves damaged by Lymantria dispar caterpillars to test if herbivory influences the formation of sulfated salicinoids. | oup.com |

| Sample Preparation | Proper harvesting and storage are critical to prevent compound degradation. | Harvested leaves are quick-frozen in liquid nitrogen and stored at -80°C prior to LC-MS analysis. | nih.gov |

Genetic and Molecular Basis of Salicortin Production in Populus Species

Identification of Genes Encoding Salicortin (B1681395) Biosynthetic Enzymes

The pathway to salicortin involves a series of enzymatic modifications, and researchers have focused on identifying the specific genes responsible for these transformations. Key enzyme families, including glycosyltransferases and sulfotransferases, have been identified as crucial players in the biosynthesis and modification of the salicortin molecule.

A pivotal breakthrough in understanding salicinoid biosynthesis was the identification and characterization of UDP-glucose-dependent glycosyltransferases (UGTs), which are central to the formation of the core glucoside structure. nih.gov Transcriptomics and co-expression analysis with previously identified benzoyl transferase genes led to the discovery of two candidate UGTs, UGT71L1 and UGT78M1, in Populus. nih.govutupub.fi

Recombinant UGT71L1 has been shown to be a key enzyme required for the biosynthesis of major salicinoids, including salicortin. nih.govnih.gov This enzyme specifically glycosylates proposed pathway intermediates like salicyl benzoate (B1203000). nih.govnih.gov In vitro assays demonstrated that both UGT71L1 and UGT78M1 accept salicyl benzoate, salicylaldehyde, and 2-hydroxycinnamic acid as glucose acceptors. nih.govresearchgate.net However, their roles in the plant appear to be distinct. Functional studies confirmed that UGT71L1 is essential for the production of salicortin, tremulacin (B192548), and tremuloidin (B192562). nih.govutupub.fi While UGT78M1 has a similar substrate preference, it does not seem to contribute to the synthesis of these major salicinoids, at least in roots, but is considered crucial for salicyl benzoate glucoside homeostasis. nih.govuvic.ca The discovery of UGT71L1's role provides a critical entry point for further elucidating the entire biosynthetic pathway. utupub.fi

Key Glycosyltransferases in Populus Salicinoid Biosynthesis

| Gene | Enzyme | Species Studied | Function/Substrate | Key Finding |

|---|---|---|---|---|

| UGT71L1 | UDP-dependent glycosyltransferase | Populus sp. | Glycosylates salicyl benzoate, a proposed salicinoid intermediate. nih.govnih.gov | Demonstrated to be a central and required enzyme for the biosynthesis of salicortin, tremulacin, and tremuloidin. nih.govutupub.finih.gov |

| UGT78M1 | UDP-dependent glycosyltransferase | Populus sp. | Accepts salicyl benzoate as a substrate in vitro. nih.gov | Does not appear to contribute to salicortin, tremulacin, or tremuloidin synthesis in roots but is important for salicyl benzoate glucoside homeostasis. nih.govuvic.ca |

| SpUGT71L2/3 | Isozymic glycosyltransferases | Salix purpurea (Willow) | Glucosylation of ortho-substituted phenols; best in vitro substrate was salicyl-7-benzoate. oup.com | Orthologue of Populus UGT71L1; its knockdown confirmed its role in the pathway. oup.comresearchgate.net |

In addition to glycosylation, other modifications such as sulfation contribute to the diversity of salicinoids. Research has identified sulfated salicinoids, including salicin-7-sulfate and salirepin-7-sulfate, in Populus trichocarpa (black cottonwood). nih.govnih.govoup.com These compounds are found in high concentrations in above-ground tissues like leaves and stems. nih.govoup.com

To understand their formation, the sulfotransferase (SOT) gene family in P. trichocarpa was investigated. nih.govoup.com The P. trichocarpa genome contains 28 putative SOT genes. nih.gov Through this investigation, the gene PtSOT1 was identified and shown to encode an enzyme that converts salicin (B1681394) and salirepin (B43219) into their sulfated forms, salicin-7-sulfate and salirepin-7-sulfate, respectively. nih.govnih.govoup.com The expression pattern of PtSOT1 in various organs matched the accumulation patterns of the sulfated compounds. nih.govoup.com The absence of these sulfated salicinoids in Populus nigra (black poplar) was correlated with the presence of a nonfunctional SOT1 allele, further confirming the gene's role. nih.govoup.com

Identified Sulfotransferases in Populus Salicinoid Modification

| Gene | Enzyme | Species Studied | Substrates | Function |

|---|---|---|---|---|

| PtSOT1 | Sulfotransferase 1 | Populus trichocarpa, Populus × canescens | Salicin, Salirepin. nih.govnih.govoup.com | Catalyzes the formation of salicin-7-sulfate and salirepin-7-sulfate. nih.govnih.govoup.com |

Gene Editing and Molecular Approaches in Salicortin Research

Modern molecular tools have been instrumental in functionally validating candidate genes and dissecting the salicinoid biosynthetic pathway. Techniques like CRISPR/Cas9 and RNA interference (RNAi) have allowed for precise gene targeting to observe the resulting chemical and phenotypic changes in the plant.

The CRISPR/Cas9 system has been effectively used in Populus to create gene knockouts, providing powerful resources for understanding gene function. nih.gov This technology was applied to the UGT71L1 gene in Populus tissue cultures and whole plants to confirm its role in salicortin biosynthesis. nih.govnih.govplantae.org

Knocking out the UGT71L1 gene led to a complete loss of salicortin, tremulacin, and tremuloidin, and a partial reduction in salicin content in hairy root cultures. nih.govresearchgate.net In whole plants, the disruption of UGT71L1 also caused substantial reductions in these major salicinoids, confirming the enzyme's central role. nih.gov These knockout plants displayed unexpected growth abnormalities, such as smaller, serrated leaves and reduced internode length, which were linked to elevated levels of salicylic (B10762653) acid and jasmonic acid. nih.govplantae.org This finding suggests a connection between salicinoid biosynthesis, plant defense hormones, and growth regulation. nih.govnih.gov The accumulation of certain compounds in the knockout lines helps researchers identify potential pathway intermediates that precede the UGT71L1-catalyzed step. plantae.org

RNA interference (RNAi) is another reverse-genetic tool used for the functional analysis of genes by down-regulating their expression. nih.govnih.gov This technique has been successfully applied in Populus to investigate genes involved in salicinoid metabolism.

Genetic Mapping and Quantitative Trait Loci (QTL) Analysis

Genetic mapping is a powerful approach to identify genomic regions that control variation in specific traits, such as the concentration of chemical compounds. By studying progeny from crosses, researchers can identify quantitative trait loci (QTL), which are sections of DNA correlated with a particular trait.

In Populus, linkage maps from full-sib hybrid populations have been used to search for QTLs associated with the salicinoids salicortin and HCH-salicortin. nih.gov One study discovered 21 QTLs for these two traits. nih.gov A major QTL for HCH-salicortin, which explained 52% of the phenotypic variance, was found on chromosome 12 and co-located with a QTL for salicortin. researchgate.netnih.gov Within the identified QTL intervals, thousands of genes were annotated, providing a list of candidates for further investigation. nih.gov Among the candidates noted was a BAHD-type acyltransferase, a family of enzymes previously linked to salicinoid biosynthesis. oup.comnih.gov These QTL mapping results complement gene discovery efforts and provide a basis for understanding the evolution of defensive chemistry in Populus. nih.gov

Summary of Key QTL Findings for Salicortin in Populus

| Trait | Population | Key Chromosome | Finding | Candidate Gene Type Noted |

|---|---|---|---|---|

| Salicortin & HCH-Salicortin | Hybrid Cottonwood (Populus spp.) | chr12 | A major QTL for HCH-salicortin (R² = .52) co-located with a QTL for salicortin. nih.gov | BAHD-type acyltransferase. nih.gov |

| Salicortin & HCH-Salicortin | P. fremontii × P. angustifolia | Chr. 12 | A significant QTL was putatively identified as an N-hydroxycinnamoyl/benzoyltransferase. oup.com | N-hydroxycinnamoyl/benzoyltransferase. oup.com |

Mapping QTLs for Salicortin and Related Salicinoids

Quantitative Trait Locus (QTL) mapping is a key statistical method used to identify specific genomic regions associated with variations in a particular trait. In Populus, several studies have successfully mapped QTLs for salicortin and other salicinoids, providing the first clues to the genetic architecture of their biosynthesis.

Genomic studies have identified multiple QTLs for salicortin and the related compound HCH-salicortin. nih.gov In one significant study using a full-sib population of hybrid cottonwoods (Populus spp.), researchers discovered 21 QTLs associated with these two salicinoids. nih.gov A major QTL of particular interest was found on chromosome 12, which showed a strong association with HCH-salicortin levels and also co-located with a QTL for salicortin. nih.govnih.govresearchgate.net This co-location suggests a potential shared genetic control or closely linked genes for the biosynthesis of these related compounds. nih.gov Such QTLs have been independently identified in various Populus species and hybrids, including P. fremontii × P. angustifolia and European Populus × canescens, reinforcing the importance of these genomic regions in salicinoid production. oup.com

Table 1: Summary of Key QTL Mapping Studies for Salicinoids in Populus

| Populus Cross/Species | Trait(s) Mapped | Chromosome/Linkage Group | Key Findings | Reference(s) |

| Populus fremontii x P. angustifolia | Salicortin, HCH-salicortin | Chromosome 12 | Identified a major QTL for HCH-salicortin (explaining 52% of variance) that co-located with a salicortin QTL. | nih.govnih.gov |

| Populus spp. (hybrid cottonwoods) | Salicortin, HCH-salicortin | Multiple | Discovered 21 distinct QTLs for the two traits. | nih.govdatadryad.org |

| Populus × canescens | Salicortin, HCH-salicortin | Corresponding to Chr. 12 | Detected two QTLs that corresponded with those found in North American poplar studies. | oup.com |

Identification of Candidate Genes within QTL Intervals

Once a QTL is identified, the next step is to examine the genes located within that specific genomic interval. By cross-referencing gene annotations with known biochemical pathways, scientists can pinpoint candidate genes that may be responsible for the observed trait variation.

Within the identified QTL intervals for salicortin and HCH-salicortin, researchers have cataloged thousands of genes. nih.govnih.gov For example, using the Populus trichocarpa reference genome, one study identified 2,983 annotated genes and 1,480 genes of unknown function within their discovered QTL intervals. nih.govdatadryad.org Among this large number, specific candidate genes of interest have been highlighted based on their potential function. One of the most promising candidates, located in the major QTL on chromosome 12, is a gene belonging to the BAHD-type acyltransferase family. nih.govnih.govresearchgate.net This family of enzymes is known to play critical roles in plant secondary metabolism by catalyzing the transfer of acyl groups, a key step in the formation of complex esters like salicortin. researchgate.net Other potential candidate genes for various traits in Populus have included metal transporters, transcription factors, and enzymes like glutathione-S-transferase, demonstrating the diversity of genetic factors that can be identified through this approach. ornl.gov

Transcriptomic and Metabolomic Profiling of Salicortin Metabolism

To understand how salicortin production is regulated dynamically, scientists use transcriptomics (studying gene expression) and metabolomics (studying metabolite profiles). These "omics" approaches provide a snapshot of the molecular state of the plant under different conditions.

Changes in Gene Expression and Metabolite Abundance in Response to Perturbations

Herbivory is a major perturbation that triggers a dramatic defensive response in Populus. This response involves a highly coordinated restructuring of the plant's transcriptome and metabolome. nih.gov

When poplar leaves are attacked by insect herbivores, a striking, conserved up-regulation of gene expression occurs. nih.gov Studies on various Populus clones have shown that hundreds to thousands of transcripts are differentially regulated following insect feeding. nih.gov These up-regulated genes are often involved in defense, including the production of proteinase inhibitors, chitinases, and cytochrome P450s. nih.gov The jasmonate (JA) signaling pathway is a crucial regulator of this response, with genes for JA biosynthesis and signaling being consistently induced. nih.gov

Concurrently, the plant's metabolome undergoes significant changes. Herbivory can lead to organ-specific metabolic responses, with increases in both primary metabolites (like certain amino acids) and specialized secondary metabolites. scienceopen.comnih.gov While some studies note that changes in central metabolism can be even more significant than those in targeted secondary metabolites, specific defense compounds are also clearly affected. nih.gov For instance, herbivore feeding has been shown to induce the accumulation of salicin, a precursor to salicortin, in poplar leaves. mdpi.com This response is not limited to the site of attack; systemic responses in undamaged leaves also occur, involving changes in primary metabolism and stress-response genes even before the activation of specific defense genes. ubc.ca

Table 2: Molecular and Chemical Changes in Populus in Response to Herbivory

| Molecular Level | Type of Change | Specific Examples | Reference(s) |

| Transcriptome | Widespread up-regulation of gene expression | Jasmonate (JA) biosynthesis & signaling genes, WRKY transcription factors, Proteinase inhibitors, Chitinases, Cytochrome P450s. | nih.govnih.gov |

| Metabolome | Altered abundance of primary and secondary metabolites | Increase in free amino acids, induction of salicin, changes in lipid composition. | nih.govnih.govmdpi.com |

| Metabolome | Organ-specific responses | Leaves, bark, and roots show distinct metabolic profiles and changes following above-ground herbivory. | scienceopen.comnih.gov |

Linking Molecular Data to Phenotypic Traits

The ultimate goal of these molecular studies is to connect the genetic blueprint to the plant's observable characteristics (phenotype), such as its resistance to pests. By integrating data from QTL mapping, transcriptomics, and metabolomics, a clearer picture of the pathway from gene to trait emerges.

The identification of candidate genes within QTLs provides a direct link between a genomic region and a potential function. nih.gov For example, the BAHD acyltransferase found in the salicortin QTL is a strong candidate for an enzyme directly involved in its biosynthesis. nih.gov This hypothesis can be tested with functional genomics. A powerful demonstration of this link comes from a study where a specific gene, UGT71L1, a UDP-glucose-dependent glycosyltransferase, was knocked out using CRISPR/Cas9 technology. researchgate.netuvic.ca This genetic modification led to a complete loss of salicortin and related compounds in the plant. researchgate.net This result provides definitive evidence that UGT71L1 is essential for salicinoid biosynthesis. researchgate.netuvic.ca

Furthermore, the molecular changes observed upon herbivory directly influence the plant's defensive phenotype. The up-regulation of the JA pathway and defense-related genes leads to the production and accumulation of toxic or anti-digestive compounds like salicortin. nih.govnih.gov Two key salicinoids, salicortin and tremulacin, have been shown to have significant negative effects on the growth and development of herbivores. nih.gov The knockout of the UGT71L1 gene, which eliminated salicortin production, resulted in plants that were more susceptible to insect herbivores, directly linking the gene's function to the plant's defense phenotype. uvic.ca This integration of multi-omics data with functional genetics provides a comprehensive understanding of how a specific chemical defense is produced and regulated.

Advanced Research Perspectives and Future Directions in Salicortin Studies

Elucidating Uncharacterized Biosynthetic Steps and Enzymes in the Salicortin (B1681395) Pathway

The complete biosynthetic pathway of salicortin and other salicinoids in Populus remains partially enigmatic, though significant strides have been made in recent years. oup.complantae.org While it is established that these compounds are derived from the phenylpropanoid pathway, the precise sequence of enzymatic reactions and all the contributing enzymes are yet to be fully characterized. plantae.orgnih.gov

A pivotal discovery was the identification of a UDP-dependent glycosyltransferase, UGT71L1, which plays a crucial role in salicinoid biosynthesis. uvic.canih.gov Studies using CRISPR/Cas9 genome editing to disrupt UGT71L1 in hybrid poplar (Populus tremula x Populus alba) resulted in a significant reduction of major salicinoids like salicortin and tremulacin (B192548), confirming the enzyme's central role. nih.govnih.gov These knockout studies also led to the accumulation of potential pathway intermediates, providing valuable clues for further investigation. plantae.org For instance, the disruption of UGT71L1 suggested that salicyl salicylate (B1505791) could be an intermediate, as it can be glucosylated by the recombinant UGT71L1 enzyme. nih.gov The next steps in this research area involve validating salicyl salicylate glucoside as a true intermediate and identifying the enzymes responsible for its conversion to salicortin. plantae.org

Researchers have also identified other key enzymes, such as salicyl alcohol benzoyltransferase (SABT) and benzyl (B1604629) alcohol benzoyltransferase (BEBT), which are involved in the formation of salicyl benzoate (B1203000) and benzyl benzoate, respectively. oup.comresearchgate.net While UGT71L1 is essential, the presence of residual salicinoids in knockout plants suggests the involvement of other, as-yet-unidentified UGTs or alternative biosynthetic routes. nih.gov Another glycosyltransferase, UGT78M1, was initially considered a candidate but was later found not to be directly involved in the biosynthesis of major salicinoids like salicortin. uvic.caresearchgate.net

Future research will focus on:

Identifying the remaining enzymes in the pathway, particularly those responsible for the formation of the characteristic 6-hydroxy-2-cyclohexen-on-oyl (HCH) moiety. nih.gov

Clarifying the exact sequence of chain-shortening, ortho-hydroxylation, reduction, glucosylation, and esterification steps. oup.com

Investigating the potential for alternative or parallel biosynthetic pathways leading to the diverse array of salicinoids found in different Populus species. oup.com

Comparative Genomics and Metabolomics Across Populus Species and Related Genera

The genus Populus exhibits significant variation in the types and concentrations of salicinoids, making it an excellent system for comparative studies. oup.com By integrating genomics and metabolomics, researchers can identify the genetic basis for this chemical diversity.

Quantitative trait locus (QTL) mapping has been employed to pinpoint genomic regions associated with the production of specific salicinoids. For example, a significant QTL on chromosome 12 has been putatively identified as an N-hydroxycinnamoyl/benzoyltransferase, potentially involved in HCH-salicortin biosynthesis. oup.com Comparative analyses between high-HCH-salicortin producing species like P. fremontii and low-producing species such as P. angustifolia are particularly informative. oup.com

Metabolomic profiling using techniques like liquid chromatography-mass spectrometry (LC-MS) has revealed distinct salicinoid profiles that can be used for the chemotaxonomic identification of different Populus species and even phenotypically distinct populations. oup.com These studies have also led to the discovery of novel salicinoids, including sulfated derivatives like salicin-7-sulfate and salirepin-7-sulfate. oup.comoup.com

Future research directions in this area include:

Expanding comparative genomic and metabolomic analyses to a wider range of Populus species and related genera like Salix to understand the evolution of salicinoid biosynthesis. oup.com

Utilizing population-level surveys to explore the link between salicinoid chemotypes and local adaptation to different environmental pressures. oup.com

Combining genomic and metabolomic data to build comprehensive models of the salicinoid biosynthetic network.

Engineering Populus for Modified Salicortin Profiles for Ecological and Industrial Applications

The ability to manipulate salicortin levels in Populus holds significant promise for both ecological restoration and industrial applications. Genetic engineering techniques, particularly CRISPR/Cas9, have already proven effective in modifying the salicinoid profile of poplar trees. oup.comnih.gov

By knocking out key biosynthetic genes like UGT71L1, researchers can create poplar lines with significantly reduced salicinoid content. nih.gov Conversely, overexpressing such genes could lead to enhanced production. For example, overexpression of UGT71L1 in transgenic Populus resulted in a nearly two-fold increase in the concentrations of salicin (B1681394) and salicortin in the roots.

These engineered poplars can be used to:

Study the specific ecological roles of salicortin and other salicinoids by observing the interactions of modified trees with herbivores and pathogens. nih.gov

Develop poplar varieties with enhanced resistance to pests and diseases by increasing the production of defensive compounds.

Improve the quality of poplar biomass for biofuel production, as high concentrations of phenolic compounds like salicinoids can interfere with processing.

Future research will likely focus on:

Fine-tuning the expression of biosynthetic genes to achieve precise control over salicortin levels.

Exploring the potential for introducing novel salicinoid biosynthetic pathways into Populus to create trees with unique chemical profiles.

Conducting field trials of engineered poplars to assess their performance and ecological impact in natural settings.

Long-Term Ecological Studies on Salicortin Dynamics in Natural Populus Populations